molecular formula C21H27N5O B2813933 1-(cyclohex-3-ene-1-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine CAS No. 2034597-54-9

1-(cyclohex-3-ene-1-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine

Cat. No.: B2813933
CAS No.: 2034597-54-9
M. Wt: 365.481
InChI Key: MYZQVSWYOKPNLQ-UHFFFAOYSA-N
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Description

1-(cyclohex-3-ene-1-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine is a complex organic compound that features a unique combination of cyclohexene, pyrazinoindazole, and piperazine moieties

Preparation Methods

The synthesis of 1-(cyclohex-3-ene-1-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of cyclohex-3-ene-1-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with 4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine under suitable conditions to yield the final product .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(cyclohex-3-ene-1-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: The cyclohexene ring can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield saturated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), as well as catalysts and bases like triethylamine (TEA).

Scientific Research Applications

1-(cyclohex-3-ene-1-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine involves its interaction with specific molecular targets. For instance, the indazole moiety is known to inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The compound may also interact with DNA or proteins, disrupting cellular processes and exhibiting anticancer activity .

Comparison with Similar Compounds

Similar compounds include other cyclohexene derivatives and pyrazinoindazole-based molecules. For example:

The uniqueness of 1-(cyclohex-3-ene-1-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine lies in its combined structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c27-21(16-6-2-1-3-7-16)25-14-12-24(13-15-25)20-19-17-8-4-5-9-18(17)23-26(19)11-10-22-20/h1-2,10-11,16H,3-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZQVSWYOKPNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5CCC=CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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